molecular formula C10H15NO2 B13326669 2-Methoxy-6-(propan-2-yloxy)aniline

2-Methoxy-6-(propan-2-yloxy)aniline

Cat. No.: B13326669
M. Wt: 181.23 g/mol
InChI Key: ZOEHNLKZDKEBPL-UHFFFAOYSA-N
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Description

2-Methoxy-6-(propan-2-yloxy)aniline is an organic compound with the molecular formula C10H15NO2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by methoxy and propan-2-yloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(propan-2-yloxy)aniline typically involves the reaction of 2-methoxyaniline with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is achieved through large-scale crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(propan-2-yloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like DMF or DMSO.

Major Products Formed

Scientific Research Applications

2-Methoxy-6-(propan-2-yloxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(propan-2-yloxy)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy and propan-2-yloxy groups can influence the compound’s binding affinity and selectivity towards these targets. The exact molecular pathways involved would require detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-6-(propan-2-yloxy)aniline is unique due to the specific positioning of the methoxy and propan-2-yloxy groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

2-methoxy-6-propan-2-yloxyaniline

InChI

InChI=1S/C10H15NO2/c1-7(2)13-9-6-4-5-8(12-3)10(9)11/h4-7H,11H2,1-3H3

InChI Key

ZOEHNLKZDKEBPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1N)OC

Origin of Product

United States

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